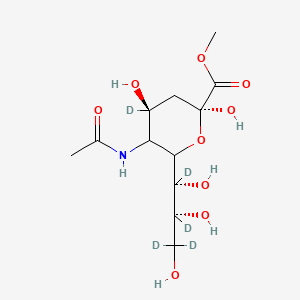
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione is a versatile chiral organic compound with a unique molecular structure. It has a molecular weight of 271.34 g/mol and is known for its high purity and distinct InChI code . This compound is primarily used in advanced research and development due to its exceptional potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves several steps. One common method starts with the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form the final product . Another method involves the use of methyl thiourea as a starting material . Both methods require precise reaction conditions, including controlled temperatures and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a chiral building block . In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it is explored for its potential therapeutic properties, including antitumor and antimicrobial activities . Additionally, it finds applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves its interaction with specific molecular targets and pathways. For instance, it can bind to the D-1 quinone protein of the electron transport chain in photosystem II, inhibiting photosynthesis . This mechanism is similar to that of other triazine herbicides, leading to the disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione can be compared with other similar compounds, such as hexazinone . Hexazinone is also a triazine compound used as a broad-spectrum herbicide. While both compounds share similar structural features and mechanisms of action, this compound is unique due to its specific molecular structure and chiral properties . Other similar compounds include various 1,3,5-triazines with different substituents, each exhibiting distinct biological and chemical properties .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure, versatile reactivity, and wide range of applications make it a valuable tool for research and development
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-(4-hydroxycyclohexyl)-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H17N3O3S/c1-13-10(18-2)12-9(16)14(11(13)17)7-3-5-8(15)6-4-7/h7-8,15H,3-6H2,1-2H3 |
InChI Key |
BVWYETRTUPWLND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCC(CC2)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


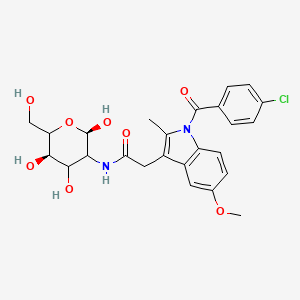
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)


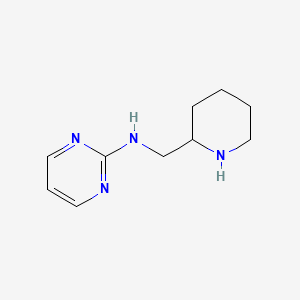


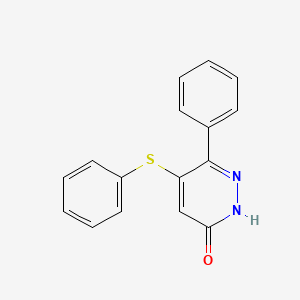
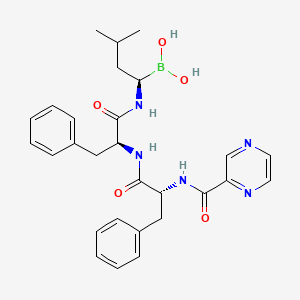
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
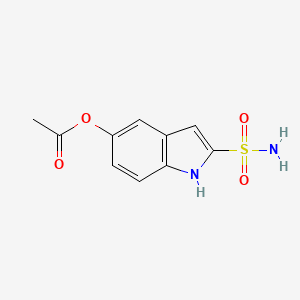
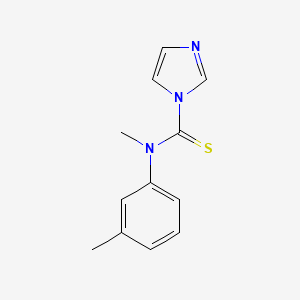
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
